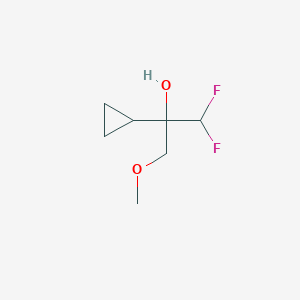

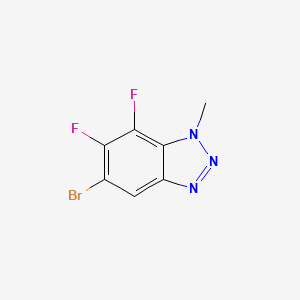

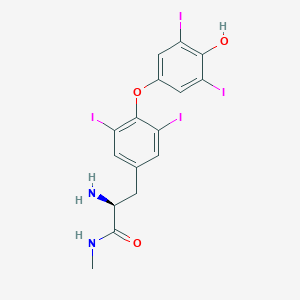

![molecular formula C11H6BrNO2S B1379908 Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester CAS No. 753455-45-7](/img/structure/B1379908.png)

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is characterized by a five-membered ring made up of one sulfur as a heteroatom with the formula C11H7BrNO2S .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

The molecular weight of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is 297.15 . It is recommended to be stored at a temperature between 28°C .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene derivatives are known for their potential as biologically active compounds. They are often explored for their antimicrobial properties against various infections .

Organic Synthesis

Thiophenes are used in organic synthesis, including [3+2] cycloaddition reactions and regioselective cycloisomerization, to produce a variety of thiophene structures in good yields .

Pharmaceutical Testing

Some thiophene compounds are used as reference standards in pharmaceutical testing to ensure accurate results .

Mécanisme D'action

While the specific mechanism of action for “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Thiophene-based analogs continue to be a focus of research due to their potential biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, the future directions of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” and similar compounds will likely continue to be a topic of interest in the field of medicinal chemistry.

Propriétés

IUPAC Name |

methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXBLPRXQZAGMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

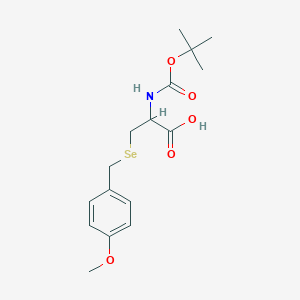

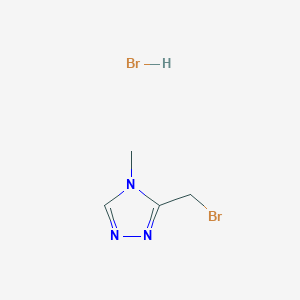

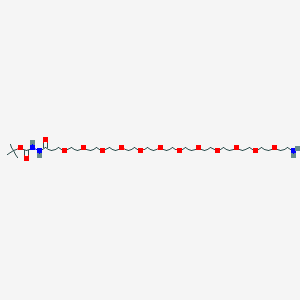

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)

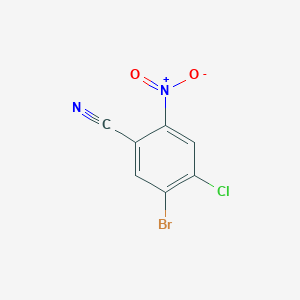

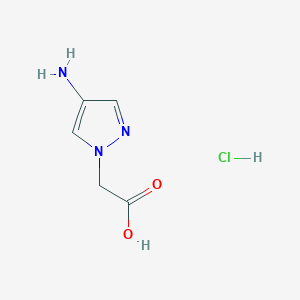

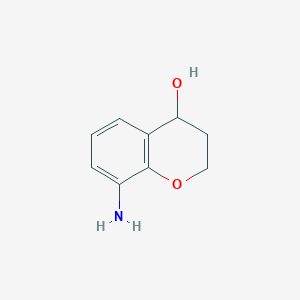

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)

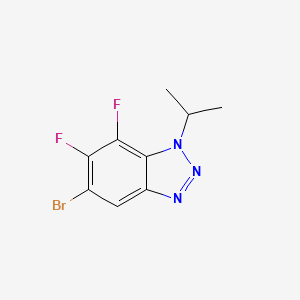

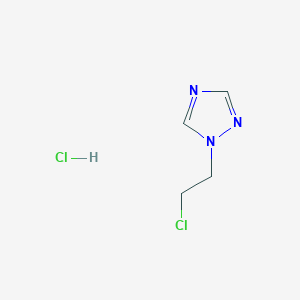

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)